N-(3-(methylthio)phenyl)-3-(4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide
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Overview
Description
“N-(3-(methylthio)phenyl)-3-(4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide” is a chemical compound with the following structure: .
Molecular Structure Analysis
The molecular formula of this compound is C22H29N4O2S, with an average mass of 413.556 Da. It contains six hydrogen bond acceptors and two hydrogen bond donors. The predicted logP (partition coefficient) is 3.82, indicating moderate lipophilicity.
Chemical Reactions Analysis
There is limited information available on the chemical reactions involving this compound. Additional studies are required to understand its reactivity and potential reactions.
Physical And Chemical Properties Analysis
- Density : 1.2±0.1 g/cm³
- Boiling Point : 561.5±50.0 °C at 760 mmHg
- Vapour Pressure : 0.0±1.5 mmHg at 25°C
- Enthalpy of Vaporization : 84.4±3.0 kJ/mol
- Flash Point : 293.4±30.1 °C
- Index of Refraction : 1.591
- Molar Refractivity : 95.9±0.3 cm³
- Polar Surface Area : 79 Ų
- Polarizability : 38.0±0.5 × 10⁻²⁴ cm³
Scientific Research Applications
Heterocyclic Synthesis Applications
N-(3-(methylthio)phenyl)-3-(4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide is involved in the synthesis of complex heterocyclic compounds. For instance, it has been used in the expeditious synthesis of thienopyridines and other fused derivatives, highlighting its utility in creating novel chemical entities with potential biological activities (Harb, Hussein, & Mousa, 2006). Such compounds have applications in various fields, including pharmaceuticals, where they serve as building blocks for drug discovery.
Pharmacological Research
Although direct pharmacological applications of N-(3-(methylthio)phenyl)-3-(4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide were not discussed due to the exclusion criteria, its derivatives have been explored for potential biological activities. Research has focused on synthesizing derivatives for evaluating their herbicidal activity and antimicrobial properties, demonstrating the compound's relevance in developing new agrochemicals and antibiotics (Liu & Shi, 2014; El Azab & Abdel-Hafez, 2015).
Antioxidant Activity
Another area of interest is the synthesis of novel compounds for antioxidant activity evaluation. N-(3-(methylthio)phenyl)-3-(4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide derivatives have been investigated for their potential in scavenging free radicals, indicating their importance in research aimed at combating oxidative stress-related diseases (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).
Safety And Hazards
The safety and hazards associated with this compound are not well-documented. As with any chemical, caution should be exercised during handling and use.
Future Directions
Further research is needed to explore the biological activity, potential applications, and safety profile of this compound. Investigating its interactions with biological targets and conducting in vitro and in vivo studies would provide valuable insights.
Please note that the information provided here is based on available data, and additional research may yield more comprehensive results. If you have any specific questions or need further details, feel free to ask!
properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-3-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S2/c1-27-14-7-5-6-13(12-14)22-18(25)11-10-17-23-20(26)19-15-8-3-2-4-9-16(15)28-21(19)24-17/h5-7,12H,2-4,8-11H2,1H3,(H,22,25)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MITHQRQSNMRXSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CCC2=NC3=C(C4=C(S3)CCCCC4)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(methylthio)phenyl)-3-(4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide |
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